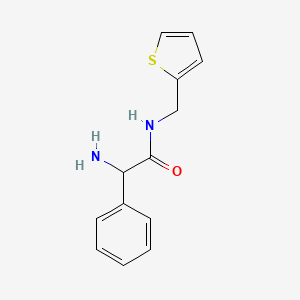

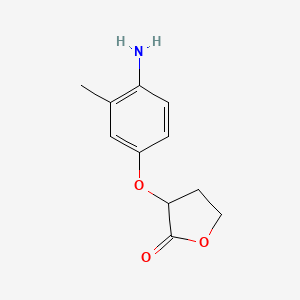

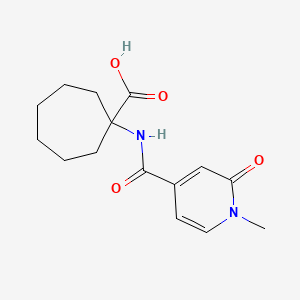

![molecular formula C11H9N3OS2 B1523280 5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol CAS No. 1283108-44-0](/img/structure/B1523280.png)

5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol

Übersicht

Beschreibung

“5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol” is a compound that belongs to the benzothiazole family . Benzothiazole derivatives have been extensively studied for their diverse biological activities, including anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively. These studies often involve structure-activity relationships and molecular docking studies against specific targets .Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and more . These compounds have shown variable activity against different bacterial strains .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One application area for derivatives of 1,3,4-oxadiazole is as corrosion inhibitors for metals. For instance, studies have shown that oxadiazole derivatives are effective in inhibiting corrosion of mild steel in acidic environments. These compounds operate by forming a protective layer on the metal surface, with their performance evaluated through techniques like gravimetric analysis, electrochemical impedance spectroscopy, and scanning electron microscopy. The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, suggesting a combination of physical and chemical adsorption mechanisms (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Activity

Compounds within the 1,3,4-oxadiazole and benzothiazole families have been synthesized and evaluated for their antimicrobial properties. These substances exhibit significant activity against various bacterial strains, indicating their potential as antibacterial agents. The mode of action often involves interaction with microbial cell walls or membranes, leading to the disruption of bacterial growth (Avagyan et al., 2020).

Anticancer Agents

Research into benzothiazole derivatives has also highlighted their potential as anticancer agents. Various substitutions on the benzothiazole scaffold have been explored to enhance antitumor properties. These compounds have been tested against several cancer cell lines to evaluate their cytotoxic activities, with some showing promising selectivity towards cancerous cells over healthy ones. The synthesis approaches often involve multiple steps to introduce specific functional groups that are believed to contribute to the anticancer activity (Osmaniye et al., 2018).

Antifungal and Fungicidal Activities

Oxadiazole derivatives have been investigated for their fungicidal activities, particularly against plant pathogens such as Rhizoctonia solani, which is a major cause of sheath blight in rice. These compounds have shown potential in protecting crops from fungal infections, contributing to the development of new agricultural fungicides (Chen, Li, & Han, 2000).

Angiotensin II Receptor Antagonistic Activities

Benzimidazole derivatives bearing acidic heterocycles, such as 1,3,4-oxadiazoles, have been synthesized and evaluated for their angiotensin II receptor antagonistic activities. These compounds are of interest for their potential to treat cardiovascular diseases by inhibiting the angiotensin II receptor, which plays a crucial role in blood pressure regulation (Kohara et al., 1996).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[2-(1,3-benzothiazol-2-yl)ethyl]-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS2/c16-11-14-13-9(15-11)5-6-10-12-7-3-1-2-4-8(7)17-10/h1-4H,5-6H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCVKVFFWRYYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCC3=NNC(=S)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

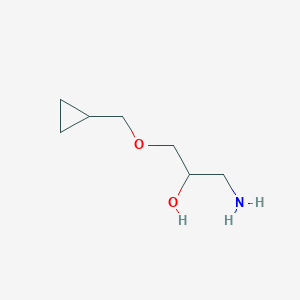

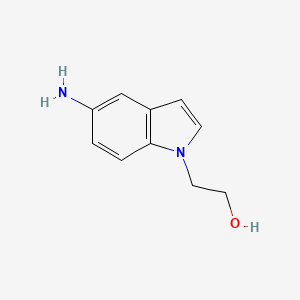

![2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1523198.png)

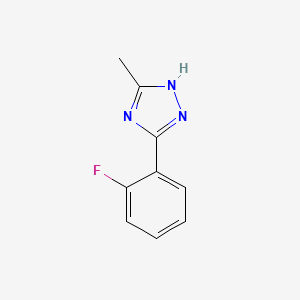

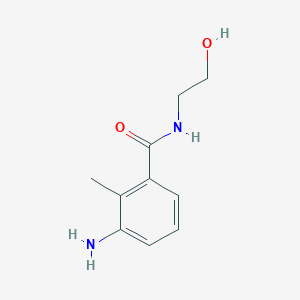

![1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol](/img/structure/B1523201.png)

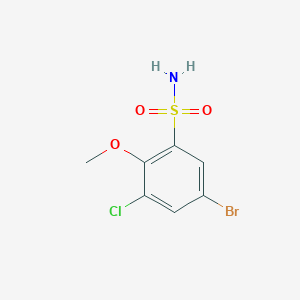

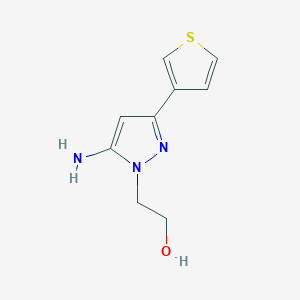

![{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1523205.png)

![3-Amino-2-{[4-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1523215.png)